2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16) |
InChI Key |
XXTHKXAGHOOVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole-Chromene Cyclocondensation
Source highlights that the chromeno[4,3-c]pyrazole core can be synthesized by reacting 4-formylpyrazole derivatives with chroman-4-one or its thio analogs. For example, 5-amino-1H-pyrazole-4-carbaldehyde reacts with chroman-4-one in acetic acid–ammonium acetate buffer under high-pressure Q-tube conditions (170°C, 45 min) to yield the fused chromeno-pyrazole system. This method achieves cyclization efficiently, with yields exceeding 85% in optimized cases.
Multi-Component Reactions (MCRs)
Source demonstrates that magnetized distilled water (MDW) facilitates catalyst-free synthesis of chromeno-pyrazoles. While the reported example focuses on chromeno[2,3-c]pyrazoles, analogous conditions (80°C, hydrazine hydrate, aldehydes, and dimedone) could adapt to the [4,3-c] system. The absence of organic solvents and catalysts aligns with green chemistry principles, though substitution patterns require precise tuning.
Green Chemistry Approaches
Recent advances prioritize solvent-free or aqueous conditions to enhance sustainability.
Ionic Liquid-Mediated Synthesis
Source reports a two-step protocol in ionic liquid-aqueous media for chromeno[2,3-c]pyrazoles. Using 1-butyl-3-methylimidazolium hydroxide [(Bim)OH], malononitrile, phenyl hydrazine, and aldehydes react at room temperature, achieving 90% yields in 30 minutes. While tailored for [2,3-c] isomers, replacing aldehydes with chroman-4-one derivatives may extend this to [4,3-c] systems.
High-Pressure Q-Tube Reactor
Source leverages a Q-tube reactor for cyclocondensation, reducing reaction times and improving safety. A mixture of chroman-4-one, arylhydrazonals, and NH4OAc in glacial acetic acid reacts at 170°C for 45 minutes, producing chromeno-pyridines in high purity. This method minimizes solvent use and maximizes energy efficiency.
Optimization and Challenges
Yield Optimization
-
Temperature Control : Reactions above 150°C risk decomposition; precise thermal management is critical.
-
Catalyst Selection : Ammonium acetate in acetic acid enhances cyclization rates but requires stoichiometric amounts.
-
Purification : Recrystallization from ethanol or ethyl acetate is standard, though HPLC may be needed for pharmaceutical-grade purity.
Structural Isomerism
The [4,3-c] isomer’s regioselectivity depends on substituent positioning. Source notes that electron-withdrawing groups on pyrazole carbaldehydes favor [4,3-c] over [2,3-c] products, achieving >7:1 selectivity in某些 cases.
Comparative Analysis of Methods
Chemical Reactions Analysis
Functionalization of the Acetic Acid Moiety
While direct reactions of the acetic acid group are not explicitly detailed in the literature, its presence enables classical carboxylic acid transformations:
| Reaction Type | Possible Reagents/Conditions | Expected Product |
|---|---|---|
| Amidation | Coupling agents (EDC, DCC) with amines | 2-(Chromeno-pyrazolyl)acetamide derivatives |
| Esterification | Alcohols, acid catalysts (H₂SO₄, TsOH) | Modified esters for prodrug development |
| Salt Formation | Inorganic bases (NaOH, K₂CO₃) | Water-soluble sodium/potassium salts |
Modification of the Chromeno-Pyrazole Core
The fused heterocyclic scaffold undergoes regioselective reactions that influence the acetic acid’s electronic environment:
-
Nucleophilic Aromatic Substitution : The pyrazole N1 position reacts with electrophiles (e.g., aryl halides) under basic conditions to form N-alkylated or N-arylated derivatives .
-
Cyclization : Intramolecular reactions involving the acetic acid’s carboxyl group could form lactones or lactams, though this remains speculative without explicit literature examples.
Table 1: Documented Derivatives and Their Synthetic Routes
Mechanistic Insights
-
Hydrolysis Specificity : The ester-to-acid conversion is highly selective, with no reported side reactions affecting the chromeno-pyrazole core .
-
Steric Effects : Bulky substituents on the pyrazole ring (e.g., aryl groups) may hinder nucleophilic attack at the acetic acid’s α-carbon .
Unresolved Challenges
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of chromeno[4,3-c]pyrazole exhibit notable antioxidant properties. A study synthesized new substituted chromen[4,3-c]pyrazol-4-ones and evaluated their antioxidant activities, revealing that certain derivatives displayed significant effectiveness with IC50 values as low as 2.07 μM, indicating strong potential for therapeutic applications in oxidative stress-related conditions .
Acetylcholinesterase Inhibition
Compounds containing the chromeno structure have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. A series of compounds based on 4-hydroxycoumarin were synthesized and tested, with some derivatives showing promising inhibitory activity (IC50 values around 2.7 µM). This suggests potential applications in developing treatments for cognitive decline associated with neurodegenerative diseases .
Cannabinoid Activity
The chromenopyrazole scaffold has been explored for its cannabinoid receptor activity. A study utilized molecular modeling to optimize compounds for CB2 receptor selectivity, leading to the development of derivatives that showed effectiveness in reducing neuroinflammation in animal models of multiple sclerosis . This highlights the potential therapeutic applications of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid in neuroinflammatory conditions.
Synthesis Techniques
The synthesis of this compound typically involves the condensation of chromene derivatives with hydrazine or hydrazone precursors under specific reaction conditions to yield high-purity products . Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of chromeno derivatives. Variations in substituents on the chromene ring can significantly affect biological activity, allowing researchers to design more potent derivatives with targeted pharmacological effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves the inhibition of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of Akt phosphorylation, inducing apoptosis in cancer cells through the upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Acetic Acid Moieties
The following compounds share the pyrazole-acetic acid framework but differ in substitution patterns and fused ring systems:
Functional and Pharmacological Comparisons
Chromeno-Pyrazole Derivatives
- Solubility in DMSO (0.4%) facilitates in vitro assays.
- Ellagic acid derivatives: Chromeno[5,4,3-cde]chromene analogs (e.g., ellagic acid) lack the pyrazole ring but share fused chromene systems, emphasizing antioxidant properties.
Pyrazole-Acetic Acid Derivatives
- Anti-inflammatory Activity : 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid shows COX-2 selectivity (IC₅₀ = 0.61 µM), outperforming ferulic acid (IC₅₀ = 0.83 µM) in propolis extracts.
- Fluorinated Analogs : The trifluoromethyl group in [3-(trifluoromethyl)-tetrahydrocyclohepta[c]pyrazol-1-yl]acetic acid enhances metabolic stability and blood-brain barrier penetration.
Biological Activity
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities, particularly focusing on its antioxidant and antimicrobial properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of chromenopyrazole derivatives with acetic acid. Various methods have been reported in the literature, including the use of hydrazine hydrate and acetic anhydride under controlled conditions to yield the desired product.
General Synthetic Route:
- Starting Materials :
- Chromenopyrazole derivatives
- Acetic acid or acetic anhydride
- Reagents :
- Hydrazine hydrate
- Catalysts (if required)
- Conditions :
- Reflux in an organic solvent (e.g., ethanol)
- Controlled temperature and time
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.
- DPPH Assay : The compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants.
- ABTS Assay : Results indicated a strong ability to neutralize ABTS radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chromene and pyrazole moieties is critical for its activity:
- Chromene Ring : Contributes to antioxidant properties through electron donation.
- Pyrazole Moiety : Enhances interaction with biological targets due to its ability to form hydrogen bonds.
Case Studies
Several studies have focused on the biological evaluation of similar compounds in the chromenopyrazole class:
- A study highlighted the synthesis and evaluation of various chromenopyrazole derivatives, reporting significant antioxidant activities across different substitutions.
- Another research investigated the inhibition of specific enzymes related to inflammation and cancer pathways, demonstrating that modifications in the chromene or pyrazole structure could enhance potency.
Q & A
(Basic) What are the established synthetic routes for 2-(chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid?
The synthesis typically involves constructing the pyrazole ring from coumarin derivatives (e.g., 4-hydroxycoumarin or 3-acetylcoumarin). Key steps include:
- Cyclocondensation : Reacting coumarin derivatives with hydrazines or substituted hydrazines to form the pyrazole ring .
- Acetic Acid Functionalization : Introducing the acetic acid moiety via alkylation or substitution reactions, often using chloroacetic acid derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from solvents like 2-propanol is critical for isolating the final product .
(Basic) How is the structure of this compound confirmed experimentally?
Structural confirmation employs:
- NMR Spectroscopy : and NMR to verify proton environments and carbon frameworks, particularly the chromene-pyrazole fusion and acetic acid moiety .
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated in related chromeno-pyrazole derivatives (e.g., bond angles and dihedral angles of the fused ring system) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO) and fragmentation patterns .
(Advanced) What strategies optimize reaction yields and minimize by-products during synthesis?
- Temperature Control : Maintaining low temperatures (–20°C to –15°C) during diazomethane reactions reduces side reactions like over-alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation, while dichloromethane minimizes by-product formation in alkylation steps .
- By-Product Analysis : TLC or HPLC monitoring identifies intermediates (e.g., cyanomethyl benzoates in ), enabling route adjustments .
(Advanced) How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Establish consistent testing protocols (e.g., IC values) to compare antimicrobial or anticancer activity .
- Target Validation : Use knockout models or enzyme assays to confirm interactions with specific targets (e.g., kinase inhibition) .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 5-methyl-1-phenyl-pyrazole-4-carboxylic acid in ) to isolate structure-activity relationships .
(Basic) What analytical methods ensure purity and stability of the compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for acetic acid dehydration or decarboxylation risks .
- Storage Conditions : Room temperature in desiccators prevents hygroscopic degradation .
(Advanced) What computational tools aid in retrosynthetic planning for this compound?
- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes using template-based relevance scoring (e.g., one-step synthesis from coumarin precursors) .
- DFT Calculations : Model transition states for cyclocondensation steps to optimize activation energies .
(Advanced) How does regioselectivity impact pyrazole ring formation?
- Substituent Effects : Electron-withdrawing groups on coumarin (e.g., –NO) direct hydrazine attack to the C3 position, ensuring correct pyrazole fusion .
- Steric Hindrance : Bulky substituents (e.g., phenyl groups) favor 1,3-dipolar cycloaddition at less hindered sites, as seen in ’s pyrazolo[4,3-d]pyrimidine by-products .
(Basic) What are the key applications in medicinal chemistry research?
- Antimicrobial Agents : Hydrazone derivatives (e.g., 4-[3-(2,4-difluorophenyl)-pyrazol-1-yl]benzoic acid) show activity against resistant pathogens .
- Enzyme Inhibitors : The acetic acid moiety chelates metal ions in metalloenzymes (e.g., matrix metalloproteinases) .
(Advanced) What challenges arise during scale-up synthesis?
- Solubility Issues : Low solubility in aqueous media complicates purification; use mixed solvents (e.g., ethanol/water) .
- Exothermic Reactions : Controlled addition of reagents (e.g., chloroacetyl chloride) prevents runaway reactions .
(Advanced) How do structural modifications alter bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
